![molecular formula C23H19N3O2S2 B14471107 ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 66180-45-8](/img/structure/B14471107.png)
({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a triphenylmethyl group, and a sulfanyl acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The triphenylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl acetic acid moiety through a thiol-ene reaction or similar methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the triphenylmethyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings of the triphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives, deprotected triphenylmethyl group
Substitution: Various substituted aromatic compounds
科学研究应用
Biology: In biological research, ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions and responses.
相似化合物的比较
- ({5-[(Phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- ({5-[(Diphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propionic acid
Uniqueness: The presence of the triphenylmethyl group in ({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid imparts unique steric and electronic properties, making it distinct from other similar compounds
属性
CAS 编号 |
66180-45-8 |
|---|---|
分子式 |
C23H19N3O2S2 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
2-[[5-(tritylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H19N3O2S2/c27-20(28)16-29-22-26-25-21(30-22)24-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25)(H,27,28) |
InChI 键 |
GYUCDDCNIBTHSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NN=C(S4)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


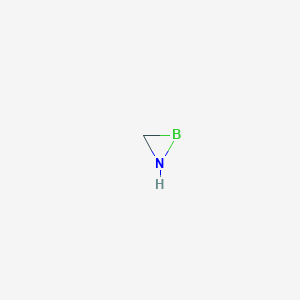
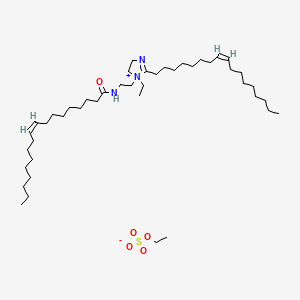
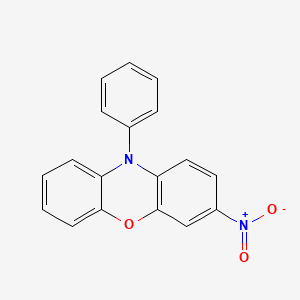
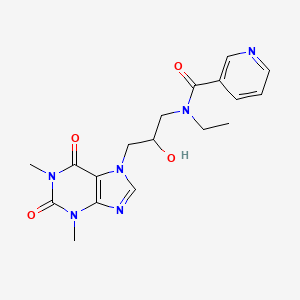
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
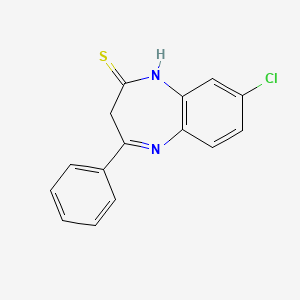
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
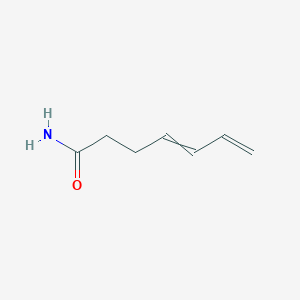
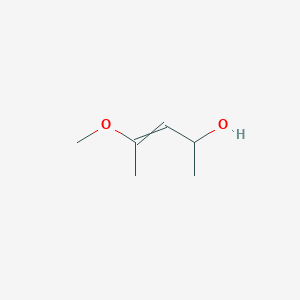
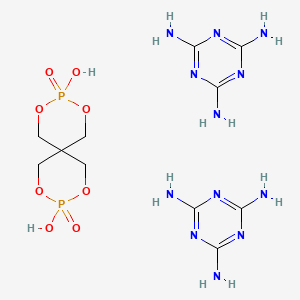
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

